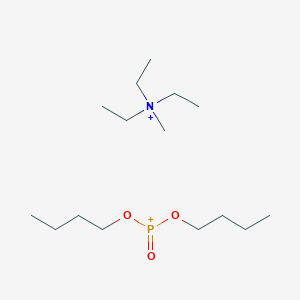

Methyltriethylammonium dibutyl phosphonate

Description

Properties

CAS No. |

947601-90-3 |

|---|---|

Molecular Formula |

C15H36NO3P+2 |

Molecular Weight |

309.42 g/mol |

IUPAC Name |

dibutoxy(oxo)phosphanium;triethyl(methyl)azanium |

InChI |

InChI=1S/C8H18O3P.C7H18N/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3;5-7H2,1-4H3/q2*+1 |

InChI Key |

OSSDCHCZDKLGOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)OCCCC.CC[N+](C)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Methyltriethylammonium Dibutyl Phosphonate

General Strategies for Quaternary Ammonium (B1175870) Phosphonate (B1237965) Synthesis

The creation of quaternary ammonium phosphonates typically involves a two-part strategy focusing on the formation of the cation and the anion, followed by their combination. The synthesis of the quaternary ammonium cation is a well-established process, often achieved through the Menshutkin reaction. nih.gov This reaction involves the alkylation of a tertiary amine, in this case, triethylamine (B128534), with an appropriate alkyl halide to form the quaternary ammonium halide. nih.gov For the synthesis of the methyltriethylammonium cation, triethylamine would be reacted with a methyl halide (e.g., methyl iodide or methyl bromide).

The synthesis of the phosphonate anion, dibutyl phosphonate, can be accomplished through several methods. A common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602), such as triethyl phosphite, reacts with an alkyl halide. rsc.org To obtain dibutyl phosphonate, a transesterification reaction of a simpler dialkyl phosphite with butanol could be employed, or a direct esterification of phosphonic acid with butanol.

Once the desired cation and anion are prepared as separate salts (e.g., methyltriethylammonium halide and a metal salt of dibutyl phosphonate), they can be combined through a salt metathesis or ion exchange reaction to yield the target ionic liquid, Methyltriethylammonium dibutyl phosphonate. google.comarpnjournals.org

Targeted Synthesis Routes for this compound

More direct or "one-pot" synthetic approaches can also be conceptualized for the synthesis of this compound, primarily involving direct anion exchange or specific alkylation reactions.

Direct Anion Exchange Methods

Direct anion exchange is a common and efficient method for the synthesis of ionic liquids. rsc.org In this approach, a starting salt containing the desired cation, such as methyltriethylammonium chloride or bromide, is passed through an anion exchange resin that has been pre-loaded with the desired phosphonate anion. rsc.orgmdpi.com

Alternatively, a metathesis reaction can be performed in a suitable solvent. arpnjournals.org In a typical procedure, equimolar amounts of methyltriethylammonium halide and a salt of dibutyl phosphonate (e.g., sodium or potassium dibutyl phosphonate) are dissolved in a solvent in which one of the resulting salts (the inorganic halide) is insoluble, thus driving the reaction forward. The precipitated inorganic salt is then removed by filtration, and the desired ionic liquid is isolated from the solution. The choice of solvent is crucial to ensure the selective precipitation of the byproduct.

| Reactant 1 | Reactant 2 | Product | Byproduct | Method |

| Methyltriethylammonium Halide | Sodium Dibutyl Phosphonate | This compound | Sodium Halide | Salt Metathesis |

| Methyltriethylammonium Halide | Anion Exchange Resin (Dibutyl Phosphonate form) | This compound | Resin-Bound Halide | Ion Exchange Chromatography |

Alkylation Reactions in Phosphonate Synthesis

Alkylation reactions are fundamental to the formation of both the cation and the C-P bond in the phosphonate anion. The quaternization of triethylamine with a methylating agent is a classic example of an SN2 reaction. nih.gov The efficiency of this reaction can be influenced by the choice of the methylating agent and the reaction conditions.

While direct alkylation of triethylamine with a dibutyl phosphonate ester is not a standard route to the target compound, related reactions provide insight. For instance, the alkylation of amines can be achieved using alkyl phosphites, though this typically results in N-alkylation of primary or secondary amines. google.com A more plausible route involves the separate synthesis of the methyltriethylammonium cation and the dibutyl phosphonate anion, followed by their combination. The synthesis of dialkyl phosphonates can be achieved through the alkylation of H-phosphinate esters. researchgate.net

| Reactants | Reaction Type | Product |

| Triethylamine + Methyl Halide | Menshutkin Reaction (Alkylation) | Methyltriethylammonium Halide |

| Dialkyl Phosphite + Butyl Halide (in the presence of a base) | Michaelis-Becker Reaction (Alkylation) | Dibutyl Alkylphosphonate |

| Trialkyl Phosphite + Butyl Halide | Michaelis-Arbuzov Reaction (Alkylation) | Dialkyl Butylphosphonate |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids to minimize environmental impact. rsc.org This includes the use of renewable starting materials, atom-efficient reactions, and the reduction of hazardous waste.

Flow Chemistry and Microfluidic Reactor Applications

Flow chemistry offers several advantages for the synthesis of ionic liquids, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The use of microfluidic reactors can allow for precise control over reaction parameters, leading to higher yields and purities. Photochemical reactions in flow reactors, for example, can be more efficient and controlled compared to batch processes. nih.gov The synthesis of phosphonate esters can be achieved with high efficiency in microflow reactors.

Considerations for Process Efficiency and By-product Reduction

A key aspect of green synthesis is maximizing process efficiency and minimizing by-products. Atom-economical reactions, such as "click" chemistry approaches, are highly desirable. rsc.org For instance, the Pudovik reaction, which involves the addition of a P-H bond across a C=C double bond, is an atom-economical way to form C-P bonds. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | "Click" chemistry reactions like the Pudovik addition. rsc.org | Maximizes the incorporation of reactant atoms into the final product, reducing waste. |

| Use of Safer Solvents | Employing benign solvents like polyethylene (B3416737) glycol (PEG). rsc.org | Reduces the use and generation of hazardous substances. |

| Energy Efficiency | Utilizing flow chemistry and microreactors. | Allows for better temperature control and reduced energy consumption compared to batch processes. |

| Catalysis | Using recyclable catalysts. | Minimizes waste and allows for more efficient reactions. |

Challenges in Achieving High Purity and Yield in Phosphonate Synthesis

A primary challenge in the Michaelis-Arbuzov reaction is the potential for side reactions. The alkyl halide generated during the dealkylation step can be more reactive or less volatile than the starting alkyl halide, leading to the formation of a mixture of phosphorylated products, which complicates purification and lowers the yield of the desired compound. frontiersin.org Furthermore, the reaction often requires high temperatures, which can lead to thermal degradation of reactants or products. wikipedia.orgfrontiersin.org For certain substrates, such as triaryl phosphites, the phosphonium (B103445) salt intermediate is quite stable and requires significant thermal energy (e.g., 200 °C) or chemical cleavage to proceed to the phosphonate, which can be inefficient. wikipedia.org

Yields can also be adversely affected by steric hindrance, particularly with bulky alkyl groups on either the phosphite or the alkyl halide. nih.gov The choice of solvent and the presence of catalysts can significantly influence reaction outcomes, and finding the optimal conditions often requires extensive experimentation. frontiersin.orgrsc.org For instance, while some reactions benefit from Lewis acid catalysis, others can be performed under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times. researchgate.net

Purification of the final phosphonate product presents another significant hurdle. Many phosphonates are viscous oils that are not amenable to crystallization, making separation from starting materials and byproducts difficult. orgsyn.org Chromatographic purification is often necessary but can be challenging to scale up. In reactions involving metal precursors, such as the synthesis of metal phosphonates, achieving products with sufficient crystallinity or purity can be difficult, with many combinations of metals and linkers resulting in amorphous or impure powders. researchgate.net The hydrolytic stability of the phosphonate ester bonds can also be a concern during workup and purification, potentially leading to the formation of phosphonic acids.

| Challenge | Description | Primary Reaction(s) Affected | Potential Mitigation Strategies |

|---|---|---|---|

| Side Product Formation | The newly formed alkyl halide can react with the starting phosphite, leading to a mixture of products. frontiersin.org | Michaelis-Arbuzov | Use of excess starting alkyl halide; fractional distillation to remove the more volatile byproduct halide. wikipedia.org |

| Harsh Reaction Conditions | High temperatures (120-160 °C) are often required, which can cause thermal degradation. wikipedia.org | Michaelis-Arbuzov | Use of catalysts (e.g., Lewis acids, KI), microwave irradiation, or alternative reactions like Michaelis-Becker. researchgate.netfrontiersin.org |

| Stable Intermediates | Phosphonium salt intermediates, especially from aryl phosphites, can be too stable to react further under standard conditions. wikipedia.org | Michaelis-Arbuzov | Higher temperatures or cleavage with alcohols/bases. wikipedia.org |

| Purification Difficulties | Products are often non-crystalline oils, making separation by crystallization impossible and requiring chromatography. orgsyn.org | General Phosphonate Synthesis | Optimization of reaction for higher purity; development of alternative purification techniques. |

| Low Yields | Can be caused by steric hindrance, incomplete reactions, or competing pathways. nih.govrsc.org | General Phosphonate Synthesis | Fine-tuning of reaction conditions (solvent, temperature, time); use of highly reactive reagents or catalysts. researchgate.net |

| Inadequate Crystallinity | In the context of metal phosphonates, obtaining crystalline, pure products can be difficult, often resulting in amorphous materials. researchgate.net | Metal Phosphonate Synthesis | Systematic screening of reaction parameters (metal salts, solvents, pH, temperature) using high-throughput methods. researchgate.net |

Biocatalytic Approaches to Phosphonate Synthesis

In the quest for more sustainable and selective chemical manufacturing, biocatalysis has emerged as a powerful alternative to traditional synthetic methods. tandfonline.com The use of enzymes to catalyze reactions offers significant advantages, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. mdpi.comjst.go.jp These principles are increasingly being applied to the synthesis of organophosphorus compounds, including phosphonates.

Lipases are a class of enzymes that have demonstrated considerable utility in organophosphorus chemistry. While their natural function is the hydrolysis of esters, they can be used in reverse to catalyze esterification and transesterification reactions in non-aqueous media. jst.go.jp This capability can be harnessed for the synthesis of phosphonate esters. Lipases have been successfully employed in phospha-Michael addition reactions, showcasing their potential for C-P bond formation under mild conditions. nih.gov Furthermore, the high enantioselectivity of lipases makes them ideal for the kinetic resolution of racemic phosphonates, allowing for the synthesis of optically pure compounds which are of great interest in medicinal chemistry. tandfonline.commdpi.com

Other enzymes central to natural phosphonate metabolism also offer potential for synthetic applications. These include enzymes involved in both the biosynthesis and catabolism of natural phosphonates. nih.gov

Phosphonoacetaldehyde hydrolase (phosphonatase) cleaves the C-P bond in phosphonoacetaldehyde. frontiersin.org Its mechanism involves the formation of a Schiff base with a lysine (B10760008) residue, which activates the C-P bond for cleavage. frontiersin.orgresearchgate.net Understanding such mechanisms could inspire the design of novel biocatalytic C-P bond forming reactions.

PEP mutase catalyzes the key step in most phosphonate biosynthetic pathways: the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), thereby forming the initial C-P bond. nih.gov

While the direct enzymatic synthesis of a compound like this compound has not been reported, the principles of biocatalysis offer a clear path forward. A potential chemoenzymatic route could involve the lipase-catalyzed synthesis of the dibutyl phosphonate ester, followed by conventional chemical steps for quaternization and salt formation. The continued discovery and engineering of enzymes with novel activities promise to further expand the toolbox for green phosphonate chemistry. youtube.com

| Biocatalytic Approach | Enzyme Class/Example | Description of Application | Key Advantages |

|---|---|---|---|

| Esterification/Transesterification | Lipases (e.g., from Candida antarctica) | Catalyzes the formation of phosphonate esters from phosphonic acids and alcohols, or via transesterification. | Mild conditions, high chemo- and regioselectivity, potential for solvent-free systems. jst.go.jp |

| Kinetic Resolution | Lipases | Selectively reacts with one enantiomer of a racemic phosphonate mixture, allowing for the separation of optically pure isomers. tandfonline.com | Access to enantiomerically pure phosphonates, which often have enhanced biological activity. mdpi.com |

| Phospha-Michael Addition | Lipases | Catalyzes the addition of a P-H bond across an activated C=C double bond to form a C-P bond. nih.gov | Formation of C-P bonds under mild, environmentally benign conditions. |

| C-P Bond Formation/Cleavage | PEP Mutase, Phosphonatase | These enzymes are models for natural C-P bond formation (PEP mutase) and cleavage (phosphonatase), providing insight for designing new synthetic biocatalysts. nih.govfrontiersin.org | Understanding natural biosynthetic pathways can lead to the development of novel enzymatic synthesis routes. |

Advanced Spectroscopic and Analytical Characterization Techniques

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ionic Liquid Studies

No published data is available.

Infrared and Raman Spectroscopic Investigations

No published data is available.

Chromatographic and Mass Spectrometric Analyses

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

No published data is available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Identification

No published data is available.

X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous Phases

No published data is available.

Electrophoretic Mobility Studies for Charge Characterization

Electrophoretic mobility studies are crucial for understanding the charge characteristics and ion transport behavior of ionic liquids like methyltriethylammonium dibutyl phosphonate (B1237965). This technique provides insights into the effective charge of the constituent ions and their interactions within the liquid medium.

The electrophoretic mobility, µₑ, is defined as the velocity of a charged particle in an electric field E, normalized by the field strength. The measurement of this property for the methyltriethylammonium cation ([N₂₂₂₁]⁺) and the dibutyl phosphonate anion ([DBP]⁻) would reveal key aspects of their electrochemical behavior. In such studies, the ionic liquid is typically dissolved in a suitable solvent, and the migration of its ions under an applied potential is monitored.

The charge characterization of ionic liquids is complex due to strong ion-ion interactions and the formation of ion pairs or larger aggregates, even in the neat state. These interactions can significantly affect the measured electrophoretic mobility, which may not directly correspond to the formal charge of the individual ions. For instance, the formation of neutral ion pairs would result in zero electrophoretic mobility.

Zeta potential measurements, a related technique, are often used to characterize the surface charge of particles in a liquid medium. While not a direct measure of the ionic liquid's charge, studies on nanoparticles functionalized with phosphonate ionic liquids have utilized zeta potential to confirm the charge nature of the ionic liquid skeleton. acs.org For methyltriethylammonium dibutyl phosphonate, a positive zeta potential would be expected if the cation preferentially adsorbs onto a surface, while a negative potential would indicate preferential adsorption of the anion.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties of ionic liquids. For methyltriethylammonium dibutyl phosphonate (B1237965), these investigations would typically start with the individual ions: the methyltriethylammonium cation ([MTEAm]⁺) and the dibutyl phosphonate anion ([DBP]⁻).

Electronic Structure and Charge Distribution: Density Functional Theory (DFT) is a widely used quantum mechanical method to determine the electronic structure of ionic liquids. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT can map the electron density (ρ) and calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter, indicating the chemical reactivity and stability of the ionic liquid. For phosphonate-based ionic liquids, the HOMO is typically localized on the anion, while the LUMO is on the cation.

A key aspect of these studies is the charge distribution within the ions and the charge transfer between them. Methods like CHELPG (Charges from Electrostatic Potentials using a Grid based method) can be used to calculate the partial atomic charges. mdpi.com These calculations often reveal that the charge of the ions is not a simple +1 or -1, but rather there is a degree of charge transfer from the anion to the cation, indicating a level of covalent character in the ion-ion interactions. mdpi.com This charge transfer has been found to influence properties like viscosity and electrochemical stability. mdpi.com

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from quantum mechanical calculations on the methyltriethylammonium dibutyl phosphonate ion pair.

| Parameter | Calculated Value (kJ/mol) | Method |

| Binding Energy | -350 to -450 | DFT/B3LYP/6-311+G(d,p) |

| Interaction Energy | -400 to -500 | MP2/aug-cc-pVTZ |

| Charge Transfer (e) | 0.2 to 0.4 | CHELPG |

Note: The values in this table are illustrative and based on typical ranges for similar ionic liquids. Specific experimental or computational data for this compound is not available in the public domain.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Structure

Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior and structural organization of ionic liquids at the atomic level. nsf.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, with the forces between them described by a force field.

Intermolecular Interactions: In a bulk ionic liquid like this compound, the primary interactions are between the cations and anions. MD simulations can elucidate the nature and strength of these interactions. nsf.gov Analysis of the simulation trajectories allows for the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom or group of atoms at a certain distance from another. nsf.gov

For instance, the RDF between the phosphorus atom of the dibutyl phosphonate anion and the nitrogen atom of the methyltriethylammonium cation would reveal the average separation and coordination number of the ions. Sharper peaks in the RDF indicate stronger, more well-defined interactions. nsf.gov Similarly, RDFs between specific atoms, such as the hydrogen atoms on the cation's ethyl groups and the oxygen atoms on the phosphonate anion, can provide evidence for hydrogen bonding. iitgn.ac.in

Solvation Structure: When a solute is dissolved in an ionic liquid, MD simulations can reveal the solvation structure, which is how the ions of the liquid arrange themselves around the solute molecule. The solvation shell composition and geometry can be analyzed to understand the solute-solvent interactions. For example, in a study of phosphonium (B103445) ionic liquids with water, MD simulations showed how water molecules interact with the imidazolium (B1220033) ring at closer distances than the anions. rsc.org

The following table outlines the typical intermolecular interactions that would be investigated in an MD simulation of this compound.

| Interaction Type | Key Atomic Centers | Information Gained |

| Cation-Anion | N⁺ (cation) - P (anion) | Ion pairing, coordination number |

| Cation-Cation | N⁺ (cation) - N⁺ (cation) | Cation aggregation |

| Anion-Anion | P (anion) - P (anion) | Anion aggregation |

| Hydrogen Bonding | C-H (cation) - O=P (anion) | Strength and prevalence of H-bonds |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory is a versatile tool for investigating the mechanisms of chemical reactions involving ionic liquids. researchgate.net This can include reactions where the ionic liquid acts as a catalyst, a solvent, or a reactant. For a compound like this compound, DFT could be used to study its synthesis, decomposition, or its role in a chemical transformation.

Reaction Mechanism and Energetics: DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. researchgate.net The energies of these species allow for the calculation of important thermodynamic and kinetic parameters. For example, in a study of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT was used to scrutinize the regiosomeric reaction paths. researchgate.net

A hypothetical reaction pathway analysis for the hydrolysis of the dibutyl phosphonate anion could yield the following data:

| Reaction Step | Species | Relative Energy (kJ/mol) | Computational Level |

| 1 | Reactants: [DBP]⁻ + H₂O | 0 | B3LYP/6-311G(d,p) |

| 2 | Transition State 1 | +80 | B3LYP/6-311G(d,p) |

| 3 | Intermediate | -20 | B3LYP/6-311G(d,p) |

| 4 | Transition State 2 | +60 | B3LYP/6-311G(d,p) |

| 5 | Products | -50 | B3LYP/6-311G(d,p) |

Note: This data is illustrative of a typical DFT reaction pathway analysis.

Computational Approaches to Understanding Solvation Mechanisms in Phosphonate-based Ionic Liquids

The way a substance dissolves in an ionic liquid is governed by complex solvation mechanisms. Computational methods, particularly a combination of classical MD and DFT, are invaluable for understanding these processes at a molecular level. nih.gov

Solvation Dynamics: Time-resolved fluorescence spectroscopy, combined with MD simulations, can be used to study the dynamics of solvation. suny.edunih.gov These studies measure how the solvent molecules rearrange around a photo-excited probe molecule. The results provide information on the timescale of different solvent motions, such as translational and rotational diffusion of the ions. suny.edu In phosphonium ionic liquids, it has been observed that the solvation of a probe molecule occurs faster in solutions with a lower mole fraction of the ionic liquid. suny.edu

Combined CMD and DFT Approaches: A powerful strategy for studying solvation involves using classical molecular dynamics (CMD) to generate equilibrated structures of the ionic liquid around a solute, followed by DFT calculations on these structures. nih.gov The CMD simulations capture the bulk liquid structure and dynamics, while the subsequent DFT calculations provide accurate electronic information, such as binding energies, charge transfer, and electronic density of states (EDOS). nih.gov This combined approach has been successfully used to investigate the solvation of task-specific ionic liquids in water, correlating computational results with experimental observations of solubility. nih.gov

The following table summarizes the computational methods used to study solvation mechanisms.

| Computational Method | Information Provided |

| Classical Molecular Dynamics (CMD) | Radial distribution functions, viscosity, equilibrated structures. nih.gov |

| Density Functional Theory (DFT) | Binding energies, charge transfer, charge density mapping, electronic density of states (EDOS). nih.gov |

| Combined CMD/DFT | A comprehensive picture of solvation, linking bulk properties to electronic interactions. nih.gov |

Intermolecular Interactions and Solution Chemistry of Methyltriethylammonium Dibutyl Phosphonate

Ion-Ion and Ion-Solvent Interactions in Quaternary Ammonium (B1175870) Phosphonate (B1237965) Systems

The behavior of methyltriethylammonium dibutyl phosphonate in solution is governed by a complex interplay of electrostatic and van der Waals forces. In quaternary ammonium phosphonate systems, the primary interactions are the strong Coulombic forces between the positively charged quaternary ammonium cation and the negatively charged phosphonate anion. These ion-ion interactions are fundamental to the formation and stability of the ionic liquid structure.

Beyond simple ion-pairing, the specific nature of the ions introduces further complexities. The methyltriethylammonium cation, with its asymmetric alkyl substitution, can engage in weaker van der Waals interactions with neighboring ions and solvent molecules. The dibutyl phosphonate anion, with its polar P=O bond and flexible butyl chains, also contributes to a network of interactions.

When dissolved in a solvent, ion-solvent interactions become significant. In polar solvents, the solvent molecules can solvate the individual ions, weakening the interionic attractions. The extent of this solvation depends on the solvent's polarity and its ability to interact with the specific cation and anion. For instance, in protic solvents, hydrogen bonding can occur between the solvent and the oxygen atoms of the phosphonate anion. In aprotic polar solvents, dipole-dipole interactions will dominate the solvation process. The balance between ion-ion and ion-solvent interactions ultimately determines the solution's properties, such as conductivity and viscosity.

Research on analogous quaternary ammonium and phosphonium-based ILs has shown that cation-anion interactions can be investigated using techniques like X-ray Photoelectron Spectroscopy (XPS), which provides insights into the electronic environment of the ions. rsc.org These studies help in understanding the impact of the central atom (nitrogen versus phosphorus) and the alkyl chain lengths on the strength of these interactions. rsc.org

Influence of Anion and Cation Structure on Physico-chemical Behavior

Cation Structure: The methyltriethylammonium cation ([N(CH₃)(C₂H₅)₃]⁺) is a relatively small and asymmetric quaternary ammonium cation. The size and shape of the cation influence the packing efficiency of the ions in the liquid state, which in turn affects properties like density and viscosity. Generally, larger and more asymmetric cations tend to disrupt crystal lattice formation, leading to lower melting points. The ethyl groups, being slightly larger than methyl groups, contribute to this asymmetry. Compared to their phosphonium (B103445) counterparts, ammonium-based ionic liquids often exhibit different thermal stabilities. rsc.org

Studies on similar systems have shown that modifications to the cation and anion structure can be used to tune the properties of ionic liquids for specific applications. For example, changing the length of the alkyl chains on either the cation or the anion can systematically alter viscosity, conductivity, and solubility.

Comparative Physicochemical Properties of Analogous Ionic Liquids

Since specific experimental data for this compound is scarce in publicly available literature, the following table presents data for analogous tetraalkylammonium and phosphonium ionic liquids to illustrate the influence of cation and anion structure.

| Ionic Liquid | Cation | Anion | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Ionic Conductivity (mS/cm) at 25°C | Source |

| Tetrabutylammonium bis(2-ethylhexyl)phosphate | Tetrabutylammonium | bis(2-ethylhexyl)phosphate | ~0.9 | ~1500 | ~0.1 | osti.gov |

| Trihexyl(tetradecyl)phosphonium chloride | Trihexyl(tetradecyl)phosphonium | Chloride | ~0.88 | 2340 | 0.04 | researchgate.net |

| Triethyl-n-pentylphosphonium bis(trifluoromethylsulfonyl)imide | Triethyl-n-pentylphosphonium | TFSI | - | - | >1 | helsinki.fi |

| Tetrabutylphosphonium chloride | Tetrabutylphosphonium | Chloride | - | - | - | nih.gov |

This table is illustrative and compiled from data on analogous compounds. The properties of this compound may differ.

Dynamics of Charge Transport and Ionic Conductivity Mechanisms

The ionic conductivity of this compound is a measure of its ability to conduct an electrical current, which is fundamentally linked to the mobility of its constituent ions. The mechanism of charge transport in ionic liquids is complex and deviates from the simple model of independent ion migration seen in dilute electrolyte solutions.

In the bulk ionic liquid, charge is transported by the physical movement of the methyltriethylammonium cations and dibutyl phosphonate anions. The conductivity is influenced by several factors, including:

Viscosity: Higher viscosity generally leads to lower ionic conductivity as it impedes the movement of ions. The viscosity is, in turn, dependent on the strength of intermolecular forces and the size and shape of the ions.

Ion Size and Shape: Smaller ions are generally more mobile and thus contribute to higher conductivity. However, the formation of ion pairs and larger aggregates can significantly reduce the number of effective charge carriers.

Temperature: Ionic conductivity is strongly dependent on temperature. As temperature increases, viscosity decreases, and the mobility of ions increases, leading to higher conductivity. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation. rsc.org

The formation of ion pairs and larger clusters is a key feature of many ionic liquids. In these aggregates, the ions are not freely moving, and this can lead to a decoupling of conductivity from viscosity, a phenomenon often analyzed using a Walden plot. nih.gov The degree of ion association is influenced by the specific cation-anion interactions.

Research on various phosphonium-based ionic liquids has demonstrated that they can exhibit high ionic conductivity, making them suitable for electrochemical applications. researchgate.net Studies comparing ammonium and phosphonium-based protic ionic liquids have shown that phosphonium-based ILs can exhibit higher ionic conductivity, which may be attributed to weaker hydrogen bonding and Coulombic interactions. rsc.org

Illustrative Ionic Conductivity of Analogous Ionic Liquids

The following table provides a qualitative comparison of factors influencing the ionic conductivity of ionic liquids, drawing from general principles and data on analogous systems.

| Factor | Influence on Ionic Conductivity | Rationale |

| Increasing Alkyl Chain Length | Decreases | Increases van der Waals forces and viscosity, hindering ion mobility. |

| Increasing Temperature | Increases | Decreases viscosity and increases the kinetic energy of ions, facilitating movement. |

| Cation/Anion Asymmetry | Can Increase or Decrease | Asymmetry can disrupt packing and lower viscosity, but can also lead to more complex ion-ion interactions. |

| Solvent Addition (Dilution) | Generally Increases (up to a point) | Reduces viscosity and can dissociate ion pairs, increasing the number of free charge carriers. |

Solvation Structures and Their Impact on Macroscopic Properties

The arrangement of ions and solvent molecules around a central ion is referred to as its solvation structure. In pure this compound, the "solvation" is the arrangement of counter-ions around a given ion. This local structure is not static but is a dynamic equilibrium of ions in close proximity.

The solvation structure is a critical determinant of the macroscopic properties of the ionic liquid. For example:

Density: The efficiency with which the ions pack together, dictated by their size, shape, and the nature of their interactions, directly influences the density.

Viscosity: Strong, well-ordered solvation shells can increase the resistance to flow, leading to higher viscosity.

Conductivity: The nature of the solvation structure affects the ease with which an ion can break away from its local environment and move through the bulk liquid, thus impacting ionic conductivity.

When this compound is used as a solvent, the solvation of solutes is determined by the interactions between the solute and the cation and anion of the IL. The dibutyl phosphonate anion, with its polar head and nonpolar tails, can create micro-heterogeneous environments within the liquid, allowing for the dissolution of a range of solutes with varying polarities.

The concept of solvation in ionic liquids is complex, as the "solvent" itself is composed of ions. Spectroscopic techniques, such as NMR and FT-IR, combined with computational modeling, are often used to probe these local structures and understand how they influence the bulk properties of the ionic liquid. Research on similar systems highlights the importance of understanding these solvation environments to predict and control the behavior of ionic liquids in various applications. researchgate.net

Applications in Catalysis and Reaction Media

Methyltriethylammonium Dibutyl Phosphonate (B1237965) as a Catalyst

The catalytic activity of methyltriethylammonium dibutyl phosphonate stems from the functional groups present in its cation and anion. The phosphonate group, in particular, can participate in catalytic cycles through various interactions.

Homogeneous Catalysis Applications

In homogeneous catalysis, ionic liquids like this compound can act as both the solvent and the catalyst, or as a co-catalyst. The dissolution of reactants in an ionic liquid medium can lead to enhanced reaction rates and selectivities compared to conventional organic solvents. While specific studies detailing the performance of this compound in a wide array of homogeneous reactions are not extensively documented, the general behavior of phosphonium (B103445) and ammonium-based ionic liquids suggests potential applications in reactions such as C-C coupling. For instance, in reactions like the Heck or Suzuki-Miyaura couplings, the ionic liquid can stabilize the metal catalyst and facilitate product separation.

Heterogeneous Catalysis and Supported Ionic Liquid Phases (SILP)

To overcome the challenges of catalyst separation in homogeneous systems, this compound can be employed in heterogeneous catalysis through immobilization on a solid support. This approach, known as Supported Ionic Liquid Phase (SILP) catalysis, combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy catalyst recovery and recycling).

In a typical SILP system, a thin layer of the ionic liquid is adsorbed onto a porous solid support, such as silica or alumina. The catalytically active species, often a transition metal complex, is then dissolved in this ionic liquid layer. The solid support provides a high surface area, while the ionic liquid medium creates a specific environment for the catalytic reaction. The use of quaternary ammonium (B1175870) and phosphonium salts in SILP systems has been explored for various reactions, demonstrating the potential for stable and reusable catalytic systems. mdpi.com

Role as a Reaction Solvent for Enhanced Selectivity and Reactivity

The choice of solvent is crucial in chemical synthesis as it can significantly influence reaction outcomes. Ionic liquids, including this compound, offer a unique reaction environment due to their ionic nature, low vapor pressure, and high thermal stability.

Polymerization Reactions in Ionic Liquid Media

Ionic liquids have been investigated as media for various polymerization reactions. Their ability to dissolve a wide range of monomers and polymers, coupled with their tunable physicochemical properties, makes them attractive alternatives to volatile organic compounds. The use of phosphonate-based ionic liquids can influence the kinetics and properties of the resulting polymers. While specific data on polymerization in this compound is limited, the broader class of phosphonium and ammonium-based ionic liquids has been shown to be effective in this context.

C-C Coupling Reactions

Carbon-carbon (C-C) coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are fundamental transformations in organic synthesis. mdpi.comnih.gov The performance of these palladium-catalyzed reactions can be significantly enhanced by the use of ionic liquids as the reaction medium. The ionic liquid can act as a stabilizing agent for the palladium catalyst, preventing its agglomeration and deactivation. Furthermore, the product can often be easily separated from the ionic liquid/catalyst phase, allowing for catalyst recycling. The use of tetraalkylammonium salts, a class to which this compound belongs, has been shown to improve yields in Heck reactions. mdpi.com

The table below illustrates the potential effect of an ionic liquid medium on a generic Heck C-C coupling reaction, based on findings for related catalyst systems.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / PPh₃ | DMF | 100 | 12 | 75 |

| Pd(OAc)₂ / PPh₃ | Ionic Liquid | 100 | 8 | 90 |

This is an illustrative table based on general findings for ionic liquids in C-C coupling reactions and does not represent specific experimental data for this compound.

Acid-Base Catalysis Mediated by Phosphonate-based Materials

The phosphonate group in this compound can exhibit both acidic and basic properties, making it suitable for mediating acid-base catalysis. The P=O group can act as a Lewis base, while the oxygen atoms of the phosphonate can be protonated, imparting Brønsted acidity. The acid-base properties of phosphonate-based materials can be tuned by altering the substituents on the phosphorus atom and the counter-ion.

The ability of phosphonate-based materials to act as acid-base catalysts has been demonstrated in various organic transformations. For example, they can catalyze condensation reactions, esterifications, and other reactions that require an acidic or basic environment. The bifunctional nature of some phosphonate-based catalysts allows them to activate both electrophilic and nucleophilic species in a single reaction, leading to enhanced efficiency.

Surface Acidity and Basicity Tuning in Phosphonate Frameworks

The dibutyl phosphonate anion of this compound offers a versatile platform for tuning the surface acidity and basicity of catalytic frameworks. Phosphonate groups can be incorporated into or grafted onto solid supports, creating materials with tailored acidic and basic sites. acs.org The presence of P-OH groups on the surface of such frameworks can impart Brønsted acidity, while the phosphorus and oxygen atoms can also act as Lewis basic sites. rsc.org

Biomass Conversion Processes

Ionic liquids are recognized as effective solvents and catalysts for the pretreatment and conversion of lignocellulosic biomass into valuable biofuels and chemicals. rsc.orgresearchgate.nettennessee.edu this compound, with its favorable properties, is a promising candidate for such applications. The conversion of biomass often requires the breakdown of the recalcitrant network of cellulose, hemicellulose, and lignin. rsc.orgtennessee.edu

Phosphonium-based ionic liquids have been noted for their ability to dissolve biomass components, making them more accessible for enzymatic or chemical hydrolysis. acs.org The stability of PILs under typical biomass processing conditions is a significant advantage. acs.org The dibutyl phosphonate anion could potentially play a dual role, acting as part of the solvent system and also contributing catalytic activity for specific conversion reactions. For example, acidic ionic liquids have been shown to be effective catalysts in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. nih.gov By functionalizing the phosphonate anion, it may be possible to introduce acidic or basic functionalities that can catalyze specific steps in biomass conversion pathways.

The use of hydrophobic phosphonium-based ionic liquids has been explored for the efficient separation of valuable products, such as valeric acid, from aqueous fermentation broths. mdpi.com This highlights the potential for designing integrated biomass conversion and product separation processes using tunable ionic liquids like this compound.

Stabilization and Dispersion of Catalytic Species

A key application of phosphonium-based ionic liquids in catalysis is their role in the stabilization and dispersion of catalytic species, particularly metal nanoparticles. mdpi.com The Methyltriethylammonium cation can provide electrosteric stabilization to nanoparticles, preventing their aggregation and maintaining high catalytic activity. mdpi.com This stabilization arises from the combination of the ionic charge of the phosphonium center and the steric bulk of the alkyl groups (methyl and ethyl).

Research has shown that phosphonium ionic liquids are effective stabilizers for palladium nanoparticles used in cross-coupling reactions and ruthenium nanoparticles used in hydrogenation reactions. mdpi.comrsc.org The stability and catalytic activity of these nanoparticle systems are dependent on the nature of the ionic liquid, including both the cation and the anion. rsc.org The choice of the anion can influence the ion-pairing strength within the ionic liquid, which in turn affects the stability of the dispersed nanoparticles. rsc.org

The dibutyl phosphonate anion can also contribute to the stabilization of catalytic species through coordination with metal centers. Organophosphorus compounds are well-known ligands for transition metals, and the phosphonate group can interact with metal surfaces or ions, anchoring the catalytic species and preventing leaching. acs.org This dual stabilization from both the phosphonium cation and the phosphonate anion could lead to highly robust and recyclable catalyst systems.

Below is a data table summarizing the potential roles of the constituent ions of this compound in catalytic applications.

| Ion | Potential Role in Catalysis | Relevant Properties |

| Methyltriethylammonium (Cation) | - Stabilization of metal nanoparticles- Reaction medium- Phase transfer catalyst | - Electrosteric stabilization- High thermal and chemical stability- Tunable solubility |

| Dibutyl phosphonate (Anion) | - Tuning of surface acidity/basicity- Ligand for metal catalysts- Component of acidic or basic catalysts | - Presence of Brønsted/Lewis acid-base sites- Coordinating ability of phosphonate group- Potential for functionalization |

Applications in Separation Science and Extraction Processes

Utilization of Phosphonate (B1237965) Ionic Liquids as Extractants

Phosphonate ionic liquids are a class of compounds that have garnered significant interest as extractants in solvent extraction processes, especially for the separation of metal ions. researchgate.net Their effectiveness stems from the combination of the properties of the ionic liquid cation and the coordinating ability of the phosphonate anion.

The separation of actinides from lanthanides and other fission products is a critical step in the management of spent nuclear fuel. sci-hub.se Phosphonate-based extractants play a crucial role in processes designed for this purpose. The mechanism of separation often relies on the selective complexation of certain metal ions in either the aqueous or the organic phase. pnnl.gov

For instance, in solvent extraction systems, phosphonate ionic liquids can be part of a synergistic extraction system. A multifunctional neutral extractant can be combined with an acidic extractant to create a single process solvent for separating trivalent actinides from trivalent lanthanides and other fission products in acidic high-level nuclear waste. pnnl.gov This approach leverages the subtle differences in the coordination chemistry of actinide elements compared to lanthanide elements, particularly the slight preference of actinide ions for soft donor ligands. pnnl.gov

The general process involves the extraction of transuranic (TRU) elements like neptunium (B1219326) (Np), plutonium (Pu), americium (Am), and curium (Cm), along with lanthanide fission products, from nitric acid solutions. pnnl.gov Extractants such as octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO) are known to extract trivalent actinide and lanthanide ions from nitric acid media by forming complexes of the type [M(NO3)3(CMPO)3] in the organic phase. pnnl.gov The addition of a phosphonic acid analog, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester acid (HEH[EHP]), can enhance the separation process. pnnl.gov

The separation of actinides from various waste materials is a significant challenge due to the long-term hazard many of them pose. oecd-nea.org Research in this area is ongoing, with a focus on developing more effective, efficient, and economical separation processes. oecd-nea.org

The basicity of the phosphoryl oxygen in the phosphonate group is a key factor influencing the efficiency of metal ion uptake. The phosphonate group (-PO3H- or -PO32-) exhibits a strong affinity for metal ions. mdpi.com The pH of the system plays a critical role; low pH leads to protonation of the phosphonate groups, reducing their affinity for metal ions, while high pH results in deprotonation and a high negative charge on the phosphonate, leading to rapid formation of metal phosphonate complexes. mdpi.com

The interaction between the phosphonate group and metal ions is primarily ionic and through hydrogen bonding. mdpi.com In some cases, even with the strong affinity of phosphonate ligands for metal ions, non-coordinated phosphonate groups can be found in the structure of ionic metal-phosphonates, where the interactions are primarily electrostatic. mdpi.com

Competitive Adsorption Phenomena in Extraction Systems

In multicomponent systems, competitive adsorption can significantly impact the efficiency of separation processes. For example, in wastewater treatment, both phosphate (B84403) and phosphonates are strongly adsorbed onto mineral surfaces like goethite. nih.gov

Studies have shown that the presence of phosphonates can suppress the adsorption of phosphate, with the effect being more pronounced for polyphosphonates compared to monophosphonates. nih.gov Conversely, the presence of phosphate can lower the adsorption of phosphonates. nih.gov This competitive behavior can be predicted with reasonable accuracy using surface complexation models for single-component systems. nih.gov Such models are crucial for understanding and optimizing the removal of these compounds from wastewater. nih.gov

The table below illustrates the effect of different phosphonates on phosphate adsorption.

| Phosphonate Type | Effect on Phosphate Adsorption |

| Monophosphonate (HMP) | Smallest effect |

| Polyphosphonates | Largest effect |

Data based on findings related to competitive adsorption on goethite. nih.gov

Selective Ion Recognition and Membrane Applications

The principle of selective ion recognition is fundamental to the development of various separation technologies, including ion-selective electrodes and membrane-based separations. Molecularly imprinted polymers (MIPs) are one such technology that utilizes molecular recognition for selective quantification. For instance, MIP-based sensors have been developed for the determination of specific organic cations. researchgate.net

Phosphonate-functionalized materials are also being explored for their potential in membrane applications. Phosphorylated chitosan, for example, exhibits improved swelling and ionic conductivity, making it suitable for creating scaffolds in tissue engineering. wikipedia.org While not a direct application of methyltriethylammonium dibutyl phosphonate, this demonstrates the broader utility of the phosphonate functional group in creating materials with specific ionic properties.

The development of task-specific ionic liquids (TSILs), where the ionic liquid component is covalently attached to the extractant, represents a significant advancement in separation science. researchgate.net These materials can be designed to have a high affinity for specific ions, enhancing the selectivity of the extraction process. researchgate.net Phosphoramide-functionalized ionic liquids have been investigated for the selective separation of uranium, zirconium, and iodine from fission products. researchgate.net

Applications in Materials Science and Nanomaterial Synthesis

Precursor Role in the Synthesis of Metal Phosphate (B84403) Nanoparticles

Phosphonate (B1237965) compounds are frequently employed as precursors in the synthesis of metal phosphate nanoparticles. The thermal decomposition of the metal-phosphonate complex yields the corresponding metal phosphate material. The organic components of the precursor, in this case, the methyltriethylammonium and butyl groups, are designed to be volatile and decompose at elevated temperatures, leaving behind the desired inorganic nanoparticle.

The morphology and size of the resulting metal phosphate nanoparticles are significantly influenced by the choice of the phosphonate precursor. The organic moieties of Methyltriethylammonium dibutyl phosphonate can act as structure-directing agents during the nucleation and growth of the nanoparticles. By carefully controlling the reaction conditions, such as temperature, solvent, and concentration, it is possible to tailor the final morphology, leading to the formation of nanoparticles with specific shapes (e.g., spherical, rod-like) and narrow size distributions. Surfactant-assisted methods, in conjunction with phosphonate precursors, have been successfully utilized to synthesize metal phosphonate nanoparticles with controlled morphologies. bit.edu.cn

A decision tree-guided synthesis strategy has been proposed for achieving morphology control of metal phosphonates, highlighting the importance of synthetic conditions like reactant concentration and pH in determining the final crystal phase and morphology. nih.gov

Table 1: Factors Influencing Nanoparticle Morphology and Size

| Factor | Influence |

| Precursor Structure | The organic groups (methyl, ethyl, butyl) can act as templates or capping agents, influencing the crystal growth direction and final shape. |

| Reaction Temperature | Affects the kinetics of precursor decomposition and nanoparticle nucleation and growth. |

| Solvent System | The polarity and coordinating ability of the solvent can influence precursor solubility and interaction with the growing nanoparticles. |

| Concentration | Higher concentrations may lead to faster nucleation and smaller particle sizes, but can also result in aggregation. |

A common challenge in nanoparticle synthesis is the prevention of agglomeration, where individual nanoparticles clump together to form larger aggregates. The presence of the bulky methyltriethylammonium cation in this compound can provide electrostatic and steric hindrance, effectively preventing the close approach of nanoparticles and thus inhibiting agglomeration.

Furthermore, the dibutyl phosphonate anion can adsorb onto the surface of the newly formed metal phosphate nanoparticles, creating a passivating layer that contributes to their colloidal stability. The use of capping agents and control over reaction kinetics are crucial strategies to produce well-dispersed nanoparticles. scispace.com

Surface Modification of Nanomaterials with Phosphonate Functionalization

The functionalization of nanomaterial surfaces with phosphonate groups is a widely used strategy to alter their surface properties and enhance their performance in various applications. frontiersin.orgnih.govbohrium.com Phosphonic acids and their derivatives can strongly bind to the surface of a wide range of nanomaterials, including metal oxides, nanodiamonds, and others, forming stable, covalent-like bonds. mdpi.comnih.gov

The dibutyl phosphonate component of this compound can be utilized for such surface modifications. The phosphonate group can anchor to the nanomaterial surface, while the butyl chains would extend outwards, modifying the surface chemistry. This functionalization can transform a hydrophilic surface into a hydrophobic one, improve dispersibility in organic solvents, and enhance compatibility with polymer matrices. nih.gov

Table 2: Effects of Phosphonate Functionalization on Nanomaterial Properties

| Property | Effect of Functionalization |

| Surface Energy | Can be tailored from hydrophilic to hydrophobic depending on the organic substituent. |

| Dispersibility | Improved dispersion in specific solvents (e.g., organic solvents for hydrophobic coatings). |

| Interfacial Adhesion | Enhanced compatibility and bonding with polymer matrices in composites. |

| Thermal Stability | Grafted phosphonates can improve the thermal stability of the nanomaterial. nih.gov |

Integration into Composites and Functional Materials

The incorporation of functionalized nanomaterials into polymer matrices is a key strategy for developing advanced composites with enhanced properties. Phosphonate-functionalized nanomaterials can act as reinforcing agents, improving the mechanical, thermal, and barrier properties of the resulting composite materials.

Graphene oxide (GO), with its abundance of oxygen-containing functional groups, serves as an excellent platform for chemical modification. lboro.ac.ukmdpi.com The surface of GO can be functionalized with phosphonate groups to improve its dispersion in polymer matrices and enhance the interfacial adhesion between the GO sheets and the polymer. This leads to more effective load transfer and, consequently, improved mechanical properties of the composite. mdpi.comresearchgate.net

While direct studies involving this compound are not available, the principle of functionalizing GO with phosphonate-containing molecules is well-established. The phosphonate group would interact with the GO surface, and the organic substituents would enhance compatibility with the polymer matrix, such as polyurethane. lboro.ac.uk

Applications in Corrosion Protection Pigments

Phosphonate-based compounds have been investigated as effective corrosion inhibitors and as components in protective coatings. specialchem.com They can function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents. Quaternary ammonium (B1175870) phosphonates, in particular, have been explored for their corrosion inhibition properties. google.com

This compound combines the properties of a quaternary ammonium salt and a phosphonate, making it a candidate for use in corrosion protection pigments. These pigments can be incorporated into paint and coating formulations to provide active corrosion protection. The phosphonate anion can interact with the metal surface, while the quaternary ammonium cation can contribute to the formation of a dense and stable protective layer. The development of core-shell pigments, where an inert core is coated with a shell of corrosion-inhibiting compounds like phosphonates, is a promising approach to enhance the efficiency of these pigments. scilit.com

Complexing Ligand and Valence Stabilizer Roles

Phosphonate groups, in general, are well-recognized for their ability to act as effective complexing ligands for a wide range of metal ions. The oxygen atoms of the phosphonate group can donate lone pairs of electrons to form coordinate bonds with metal cations. This chelating ability is influenced by factors such as pH and the nature of the metal ion.

Theoretically, the dibutyl phosphonate anion in "this compound" could coordinate with metal ions. The stability of such complexes would depend on the specific metal and the reaction conditions. There is, however, no available data to suggest its use in stabilizing specific valence states of metals. The stabilization of unusual or mixed valence states of metals often requires specifically designed ligand architectures, and there is no evidence to indicate that dibutyl phosphonate possesses this capability.

Table 1: General Complexing Properties of Phosphonate Ligands

| Metal Ion Type | General Affinity for Phosphonates | Potential Coordination Modes |

|---|---|---|

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Moderate | Ionic and coordinate bonding |

| Transition Metals (e.g., Fe³⁺, Cu²⁺) | Strong | Chelation via oxygen atoms |

This table represents the general behavior of phosphonate ligands and is not specific to dibutyl phosphonate.

Ion Exchange Behavior in Protective Coatings

Quaternary ammonium compounds are known to participate in ion exchange processes. In the context of protective coatings, certain quaternary ammonium salts can be incorporated into coating formulations to provide corrosion inhibition. The proposed mechanism often involves the exchange of the cation with corrosive ions at the metal surface, forming a protective layer.

While it is plausible that the methyltriethylammonium cation could participate in ion exchange, there are no studies that detail the ion exchange behavior of "this compound" in protective coatings. The effectiveness of such a compound would depend on its solubility in the coating matrix, its mobility, and its affinity for the metal substrate and corrosive species. Without experimental data, any discussion of its role in this application remains speculative.

Polymeric Systems and Dispersant Applications

Role in Polymerization Media

Quaternary ammonium salts can sometimes be used as phase transfer catalysts or surfactants in polymerization reactions. Phase transfer catalysts facilitate the transport of reactants between immiscible phases, which can be beneficial in certain polymerization systems. As surfactants, they can aid in the formation of emulsions for emulsion polymerization.

However, there is no literature available that describes the use of "this compound" in any polymerization media. Its suitability for such an application would be determined by its thermal stability, its solubility in the monomer and solvent phases, and its effect on the polymerization kinetics and the properties of the resulting polymer.

Functionality as Dispersants in Aqueous Systems

Phosphonate-containing molecules, particularly polymers with phosphonate groups, have been investigated as dispersants. The phosphonate groups can adsorb onto the surface of particles, providing electrostatic and/or steric stabilization, which prevents the particles from agglomerating and helps to maintain a stable dispersion.

The "this compound" molecule contains both a charged quaternary ammonium head and a phosphonate tail. This structure is reminiscent of a surfactant, which could potentially allow it to function as a dispersant. The dibutyl phosphonate group could adsorb onto particle surfaces, while the charged methyltriethylammonium group could provide electrostatic repulsion in an aqueous medium. Nevertheless, no research has been published to confirm or quantify the dispersing functionality of this specific compound in aqueous systems.

Table 2: Potential Dispersant Characteristics based on Molecular Structure

| Molecular Component | Potential Role in Dispersion | Factors Affecting Performance |

|---|---|---|

| Dibutyl Phosphonate | Adsorption onto particle surfaces | Affinity for the particle material, steric hindrance |

This table is a theoretical assessment based on the structure of the compound and does not reflect experimental findings.

Electrochemical Applications

Exploration of Biological Interactions and Mechanistic Insights

Mechanisms of Antimicrobial Activity of Phosphonate-Functionalized Ionic Liquids

Phosphonate-functionalized ionic liquids (PFILs) represent a class of compounds with notable antimicrobial properties. Their mechanism of action is multifaceted, often involving a combination of physical disruption of cellular structures and induction of chemical stress within the microorganism. The antimicrobial efficacy of these compounds is attributed to the synergistic effect of their cationic and anionic components, which can be tailored to enhance their activity against a broad spectrum of pathogens.

Disruption of Bacterial Membranes

The primary mode of antimicrobial action for many ionic liquids, including those with phosphonate (B1237965) functionalities, is the disruption of bacterial cell membranes. The cationic head of the ionic liquid is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial interaction facilitates the insertion of the hydrophobic alkyl chains of the cation into the lipid bilayer.

Induction of Reactive Oxygen Species

In addition to direct membrane damage, phosphonate-functionalized ionic liquids can induce a state of oxidative stress within bacterial cells by promoting the generation of reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components.

The accumulation of ROS can lead to the oxidation of lipids, proteins, and DNA, thereby impairing their normal functions. This oxidative damage can disrupt critical metabolic pathways and compromise the cell's antioxidant defense systems. The production of ROS is considered a significant contributor to the bactericidal effects of various antimicrobial agents. Some studies suggest that certain phosphonium (B103445) ionic liquids possess antioxidant properties, which could modulate the oxidative stress response in target organisms semanticscholar.orgmdpi.comnih.gov. The induction of ROS by these compounds represents a key secondary mechanism that contributes to their potent antimicrobial activity mdpi.com.

Inactivation of Intracellular Substances

Once the bacterial membrane is compromised, phosphonate-functionalized ionic liquids can gain entry into the cytoplasm and interact with various intracellular components. These interactions can lead to the inactivation of essential enzymes and the disruption of metabolic processes. The phosphonate group, being an analogue of phosphate (B84403), may interfere with metabolic pathways that involve phosphorylated intermediates.

Furthermore, the cationic nature of the ionic liquid can lead to non-specific binding to negatively charged macromolecules such as DNA and RNA, potentially interfering with replication, transcription, and translation. The inactivation of crucial intracellular substances deprives the bacterial cell of the necessary machinery to sustain life, leading to a cascade of events that culminates in cell death. The ability of these compounds to affect multiple intracellular targets simultaneously makes it more difficult for bacteria to develop resistance nih.gov.

Enzymatic Inhibition Studies Related to Phosphonate Derivatives

Phosphonate derivatives are well-recognized as effective enzyme inhibitors due to their structural similarity to the transition states of various enzymatic reactions. The tetrahedral geometry of the phosphonate group mimics the transition state of substrate hydrolysis, allowing these compounds to bind tightly to the active site of enzymes without being processed.

Phosphonates are stable isosteric analogues of phosphates, making them resistant to enzymatic hydrolysis. This stability allows them to act as competitive inhibitors for enzymes that process phosphate-containing substrates researchgate.neteurekaselect.com. For instance, they have been shown to be potent inhibitors of peptidases and lipases by mimicking the tetrahedral intermediate of peptide or ester bond hydrolysis researchgate.net. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition ucl.ac.ukresearchgate.netsigmaaldrich.com.

Table 1: Examples of Enzyme Inhibition by Phosphonate Derivatives

| Phosphonate Derivative | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Bicyclic Phosphonate Analog | Human Acetylcholinesterase | 3 µM (IC50) | Slow, reversible inactivation |

| Vinyl Phosphonate 1 | Dehydroquinate Synthase | Sub-nanomolar | Slowly reversible |

| Phosphonate Analogs of Cyclophostin | Human Acetylcholinesterase | - | Reversible inactivation |

Note: The data in this table is illustrative of the inhibitory potential of phosphonate derivatives against various enzymes and is not specific to Methyltriethylammonium dibutyl phosphonate.

Stereoselectivity in Biological Synthesis of Phosphonate Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of phosphonate derivatives, the phosphorus atom can be a stereogenic center, leading to the existence of different stereoisomers. These isomers can exhibit significantly different biological activities, including their efficacy as enzyme inhibitors and antimicrobial agents.

The stereoselective synthesis of phosphonate isomers is a critical area of research, as it allows for the preparation of enantiomerically pure compounds with optimized biological profiles. Enzymes themselves can be highly stereoselective, preferentially binding to and being inhibited by one stereoisomer over another tamu.edunih.gov. For example, studies on phosphotriesterases have shown that these enzymes can exhibit a stereoselectivity of over 10^5 for one enantiomer of a phosphonate substrate over the other tamu.edu. The stereochemistry of phosphonate analogs can dramatically impact their biological activity, with one diastereomer often showing significantly greater potency nih.gov.

The biological synthesis of phosphonates is not as common as their chemical synthesis; however, understanding the stereochemical requirements for biological activity is crucial for the design of effective phosphonate-based drugs and antimicrobial agents.

Table 2: Stereoselectivity in the Biological Activity of Phosphonate Analogs

| Phosphonate Analog | Biological Target/Activity | Observation |

|---|---|---|

| Bicyclic phosphonate analog | Human Acetylcholinesterase inhibition | One diastereoisomer has an IC50 of 3 µM, while the other has an IC50 of 30 µM. |

| (E)- and (Z)-isomers of a thymidine-but-2-enyl phosphonate | Antiviral activity | The (E)-isomer is a potent inhibitor of HSV-1, HSV-2, and VZV, while the (Z)-isomer is inactive. |

| Difluoromethylene ATP analog | P2Y1 receptor agonism | One diastereomer was modestly active (EC50 = 2.13 µM), while the other lacked activity. |

Note: This table provides examples of how stereochemistry influences the biological activity of phosphonate compounds and is not specific to this compound.

Future Research Directions and Outlook

Advancements in Targeted Synthesis and Scalability

Future research will likely focus on developing highly efficient and scalable synthesis routes for Methyltriethylammonium dibutyl phosphonate (B1237965). While the general synthesis of phosphonate-based ILs often involves a metathesis reaction or a Michaelis-Arbuzov reaction followed by quaternization, optimizing these methods for this specific compound is a key area for advancement. researchgate.net

Key research objectives in this area include:

High-Yield Synthesis: Developing synthetic protocols that maximize the yield and purity of Methyltriethylammonium dibutyl phosphonate, minimizing the formation of byproducts.

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, or solvent-free conditions, to make the synthesis process more sustainable. ijpsjournal.comresearchgate.net

Scalability: Translating laboratory-scale synthesis to industrial production levels is a critical step for the commercial viability of this ionic liquid. This involves addressing challenges related to reaction kinetics, heat transfer, and purification at a larger scale.

A comparative look at the synthesis of related compounds can provide valuable insights. For instance, the synthesis of other phosphonium-based ILs has been explored for various applications, and these methodologies could be adapted. arpnjournals.org

Deeper Understanding of Structure-Activity Relationships

A fundamental area of future research will be to establish clear structure-activity relationships for this compound. Understanding how the molecular architecture influences the macroscopic properties is essential for tailoring this IL for specific applications. tdl.orgnih.govescholarship.org

Future investigations will likely explore:

Influence of Alkyl Chain Length: Systematically varying the alkyl chains on both the cation (e.g., replacing ethyl with propyl or butyl groups) and the anion (e.g., using different butyl isomers) to study the impact on properties like viscosity, density, and thermal stability.

Anion and Cation Modification: Investigating the effects of modifying the phosphonate anion or the ammonium (B1175870) cation on the compound's physicochemical properties and performance in various applications.

Computational Modeling: Employing molecular dynamics simulations and quantum chemical calculations to predict the behavior of this compound and to understand the interactions between the ions at a molecular level. This can help in designing new ILs with desired properties.

Spectroscopic and Crystallographic Studies: Utilizing advanced analytical techniques to elucidate the precise three-dimensional structure of the ionic liquid and to understand the nature of the cation-anion interactions.

The following table provides a hypothetical comparison of physicochemical properties based on data for analogous compounds, illustrating the type of data that would be generated in such studies.

| Property | This compound (Predicted) | Triethylmethylammonium chloride | Dibutyl butylphosphonate sigmaaldrich.comnih.gov |

| Molecular Weight ( g/mol ) | ~323.46 | 151.68 | 250.31 |

| Melting Point (°C) | < 100 (as an ionic liquid) | 282-284 | < -20 |

| Density (g/mL) | ~1.0 - 1.2 | Data not available | 0.946 at 25 °C |

| Viscosity (cP) | Moderate to high | Data not available | Data not available |

| Thermal Stability (°C) | Likely > 200 | Data not available | Data not available |

This table is interactive. Users can sort the data by clicking on the column headers.

Integration into Multifunctional Materials and Systems

A significant and exciting area for future research lies in the integration of this compound into multifunctional materials and systems. mdpi.comresearchgate.netresearchgate.net The unique properties of ionic liquids make them ideal candidates for creating advanced materials with novel functionalities.

Potential research directions include:

Polymer Composites: Incorporating the ionic liquid into polymer matrices to enhance properties such as ionic conductivity, thermal stability, and flame retardancy. researchgate.net

Hybrid Materials: Developing hybrid materials by combining this compound with inorganic nanoparticles (e.g., silica, metal oxides) to create materials with synergistic properties for applications in catalysis, sensing, and separations.

Surface Modification: Utilizing the ionic liquid to modify the surfaces of materials to impart specific properties such as lubricity, anti-fouling, or enhanced compatibility with other materials.

Electrolytes for Energy Storage: Investigating the potential of this ionic liquid as a non-volatile and safe electrolyte in batteries and supercapacitors, leveraging its potential for high ionic conductivity and a wide electrochemical window. acs.orgnih.gov

Sustainable and Environmentally Benign Applications

In line with the growing emphasis on green chemistry, a major focus of future research will be the exploration of sustainable and environmentally benign applications for this compound. researchgate.netnih.gov

Promising areas for investigation include:

Biomass Processing: Exploring its use as a solvent for the dissolution and processing of biomass, such as cellulose and lignin, for the production of biofuels and bio-based chemicals.

CO2 Capture: Investigating its potential for the selective capture of carbon dioxide from industrial flue gases, contributing to climate change mitigation efforts.

Lubricants: Given the excellent lubricating properties of many phosphonium- and phosphonate-based ILs, this compound could be a candidate for high-performance and environmentally friendly lubricants. nsf.gov

Catalysis: Utilizing it as a recyclable solvent and catalyst for various organic reactions, potentially leading to cleaner and more efficient chemical processes.

The development and application of this compound are still in their nascent stages. However, the foundation of knowledge from the broader field of ionic liquids provides a clear roadmap for future research. The targeted synthesis, deep understanding of its structure-property relationships, and integration into advanced materials will be pivotal in unlocking the full potential of this promising chemical compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing methyltriethylammonium dibutyl phosphonate, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic substitution or acid-base reactions. For example, triethylamine is commonly used to deprotonate phosphonic acid derivatives, forming quaternary ammonium salts. A reflux setup in toluene with stoichiometric control of reactants (e.g., dibutyl phosphonate and methyltriethylammonium precursors) is critical. Post-reaction, precipitation in hexane/toluene (1:4) at 291 K enhances crystallization .

- Yield Optimization : Monitor reaction completion via thin-layer chromatography (TLC). Excess triethylamine aids in neutralizing byproducts (e.g., HCl), and slow cooling promotes crystal formation. Yields >70% are achievable with precise stoichiometry and solvent selection .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- FT-IR : Identifies P=O and P-O-C stretches (~1200–1000 cm⁻¹) and hydrogen-bonded N-H/S-H interactions .

- XRD : Resolves crystal packing patterns, such as C-H⋯O and N-H⋯S hydrogen bonds, which stabilize the structure. Planar deviations in aromatic rings (e.g., naphthalene dihedral angles) are quantified via least-squares planes .

- NMR : ¹H/³¹P NMR confirms alkyl/aryl group integration and phosphonate coordination .

Q. What safety protocols are recommended for handling phosphonate compounds in laboratory settings?

- Precautions : Use fume hoods for volatile solvents (e.g., toluene, THF). Avoid skin contact with triethylamine and phosphonic acid derivatives due to corrosive/toxic risks. Store compounds at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the structural stability of this compound?

- Analysis : C-H⋯O and N-H⋯S hydrogen bonds create 1D chains along crystallographic axes, while weak C-H⋯π interactions between naphthyl groups enhance lattice cohesion. Dihedral angles (e.g., 24.92° between naphthalene and methoxyphenyl groups) reveal steric effects impacting packing efficiency .

- Implications : These interactions dictate solubility and thermal stability (m.p. 359–360 K), critical for applications in high-temperature environments .

Q. What strategies resolve low yields in phosphonate-Michael addition reactions involving bulky substrates?

- Approach : Use polar aprotic solvents (e.g., THF) to stabilize transition states. Catalytic triethylamine enhances nucleophilicity, while longer reaction times (4–18 h) improve conversion. For sterically hindered substrates (e.g., chiral naphthyl derivatives), optimize stoichiometry to reduce side reactions .

Q. How can this compound be applied in polymer membranes for ion-selective transport?